molecular formula C14H19ClN2O3 B13551922 [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 733042-41-6

[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B13551922
CAS No.: 733042-41-6
M. Wt: 298.76 g/mol
InChI Key: CJQRROUMHGQYDK-UHFFFAOYSA-N
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Description

[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine ring and a di(propan-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the chloropyridine ring. One common method involves the chlorination of pyridine derivatives under controlled conditions. The di(propan-2-yl)amino group is then introduced through a nucleophilic substitution reaction, where a suitable amine reacts with an intermediate compound. The final step involves the esterification of the carboxylate group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A structurally similar compound used in various chemical syntheses.

    Abacavir: A compound with a similar functional group arrangement, used as an antiviral agent.

Uniqueness

What sets [2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate apart is its unique combination of a chloropyridine ring and a di(propan-2-yl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

733042-41-6

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

[2-[di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C14H19ClN2O3/c1-9(2)17(10(3)4)13(18)8-20-14(19)11-5-6-12(15)16-7-11/h5-7,9-10H,8H2,1-4H3

InChI Key

CJQRROUMHGQYDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)COC(=O)C1=CN=C(C=C1)Cl

solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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